molecular formula C14H10ClNO5 B1595669 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid CAS No. 30880-72-9

3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid

Cat. No. B1595669
CAS RN: 30880-72-9
M. Wt: 307.68 g/mol
InChI Key: VMWNQMAQVXLDIL-UHFFFAOYSA-N
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Description

3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid (3-CNPBA) is a synthetic organic compound with a variety of uses in scientific research. It is a nitrobenzoic acid derivative which can be synthesized in a laboratory setting. 3-CNPBA has several applications in scientific research, such as in the study of biochemical and physiological effects, and in the development of new pharmaceuticals.

Scientific Research Applications

properties

IUPAC Name

3-[(2-chloro-4-nitrophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c15-12-7-11(16(19)20)4-5-13(12)21-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWNQMAQVXLDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953061
Record name 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid

CAS RN

30880-72-9
Record name 30880-72-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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